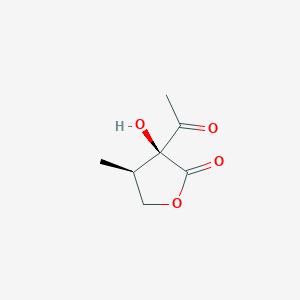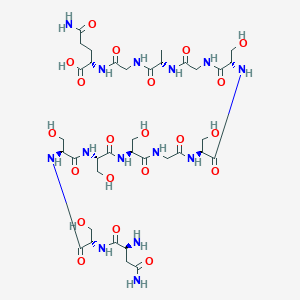
2-Naphthyl 2-acétamido-2-désoxy-β-D-glucopyranoside
Vue d'ensemble
Description
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C18H21NO6. It is a derivative of glucopyranoside, where the 2-naphthyl group is attached to the 2-acetamido-2-deoxy-b-D-glucopyranoside structure. This compound is widely used in the biomedical industry, particularly in the synthesis of various drugs targeting infectious diseases caused by Gram-positive bacteria.
Applications De Recherche Scientifique
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in enzymatic assays to study the activity of glycosidases.
Medicine: Utilized in the development of drugs targeting bacterial infections.
Industry: Applied in the production of pharmaceuticals and diagnostic reagents
Analyse Biochimique
Biochemical Properties
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for specific enzymes. It interacts with enzymes such as β-hexosaminidases, which cleave the glycosidic bond in the compound, releasing 2-naphthol . This interaction is essential for studying enzyme kinetics and activity, as the release of 2-naphthol can be quantitatively measured. The compound’s interaction with β-hexosaminidases is a key aspect of its biochemical properties, making it a valuable tool in enzymology research.
Cellular Effects
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be cleaved by β-hexosaminidases means it can be used to monitor enzyme activity within cells, providing insights into cellular function and health. Additionally, the release of 2-naphthol upon cleavage can impact cellular processes, making 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside a valuable tool for studying cellular dynamics .
Molecular Mechanism
The molecular mechanism of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with β-hexosaminidases. The compound binds to the active site of the enzyme, where the glycosidic bond is cleaved, releasing 2-naphthol. This enzymatic reaction is crucial for understanding the compound’s role in biochemical processes. The binding interactions and subsequent cleavage provide insights into enzyme specificity and activity, making 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside an important substrate in enzymology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .
Dosage Effects in Animal Models
The effects of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside vary with different dosages in animal models. At lower doses, the compound effectively interacts with β-hexosaminidases without causing adverse effects. At higher doses, toxic effects can be observed, including disruptions in cellular function and metabolism. These dosage-dependent effects are crucial for determining the appropriate concentration of the compound in experimental studies .
Metabolic Pathways
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is involved in specific metabolic pathways, particularly those related to glycosidase activity. The compound interacts with enzymes such as β-hexosaminidases, which play a role in the degradation of glycosidic bonds. This interaction affects metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that the compound reaches the appropriate sites for its biochemical interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the reaction of 2-naphthol with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as mixing, heating, and purification, which are carefully controlled to maintain the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthyl derivatives.
Substitution: Formation of substituted glucopyranoside derivatives.
Mécanisme D'action
The mechanism of action of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound acts as a substrate for these enzymes, leading to the cleavage of the glycosidic bond and the release of the naphthyl group. This reaction is crucial for studying enzyme kinetics and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar structure but with the naphthyl group at a different position.
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Contains a nitrophenyl group instead of a naphthyl group.
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Contains a benzyl group instead of a naphthyl group .
Uniqueness
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its specific naphthyl substitution, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable tool in biochemical research and drug development.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSGRRTZKSWCS-DUQPFJRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425066 | |
| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131531-82-3 | |
| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)






![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

